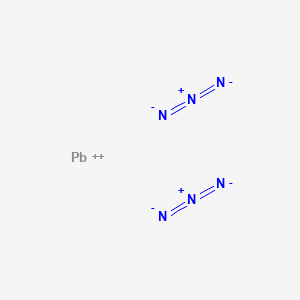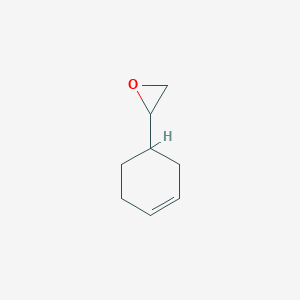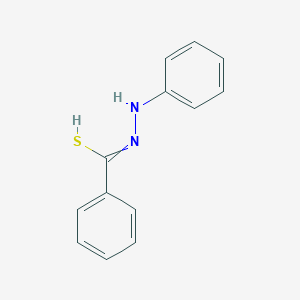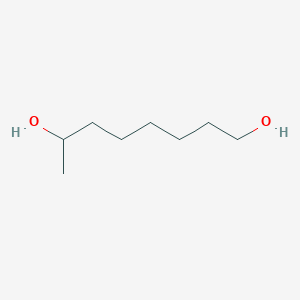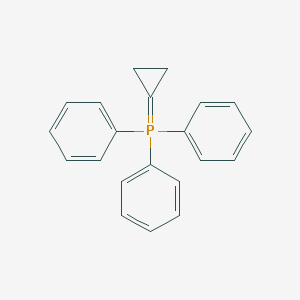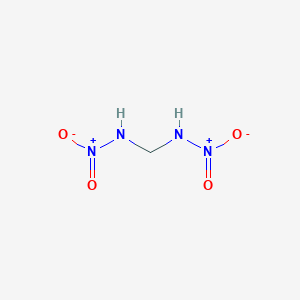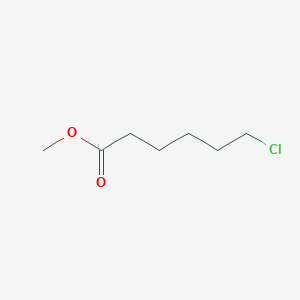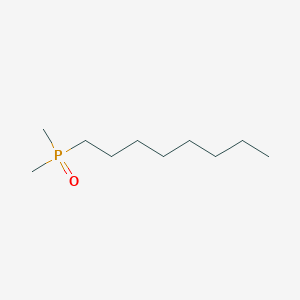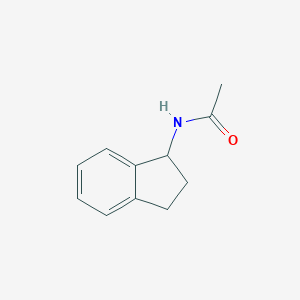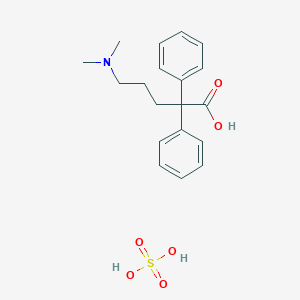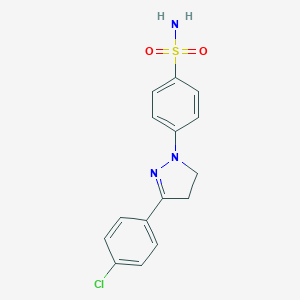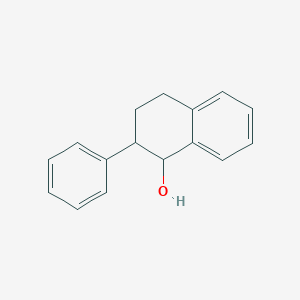
trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol, also known as (R)-1,2,3,4-tetrahydro-2-phenylnaphthalen-1-ol, is a chiral molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of tetrahydronaphthalene and has a unique structure that makes it an interesting target for synthesis and research.
作用機序
The mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化学的および生理学的効果
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes.
One limitation of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is a chiral molecule, meaning that it exists in two enantiomeric forms. This can make it difficult to study the specific effects of each enantiomer, as they may exhibit different biological activities.
将来の方向性
There are several future directions for research on trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol. One area of interest is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol and its potential applications in the treatment of various diseases.
Another area of interest is the development of novel derivatives of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol with improved biological activities. For example, modifications to the phenyl or naphthyl rings may lead to compounds with increased potency or selectivity for specific targets.
Overall, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is a promising compound with a range of potential applications in the field of medicinal chemistry. Further research is needed to fully understand its biological activities and to develop more efficient synthesis methods and novel derivatives.
合成法
The synthesis of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol can be achieved through several methods, including the reduction of 2-phenyl-1,2,3,4-tetrahydronaphthalene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the use of asymmetric catalysis, where a chiral catalyst is used to selectively produce the desired enantiomer of the compound.
科学的研究の応用
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
特性
CAS番号 |
13405-97-5 |
|---|---|
製品名 |
trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol |
分子式 |
C16H16O |
分子量 |
224.3 g/mol |
IUPAC名 |
2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2 |
InChIキー |
OKDIYKQVCBYZIJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



